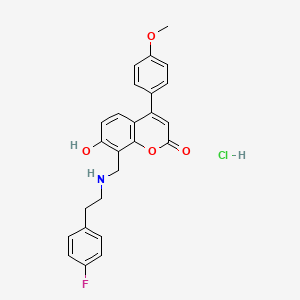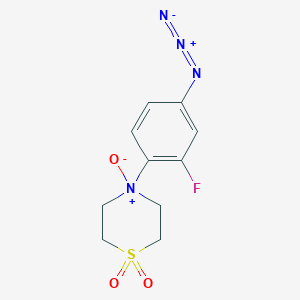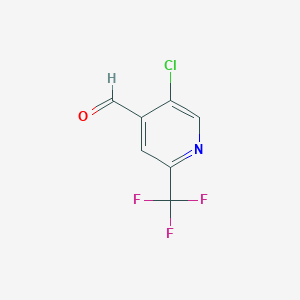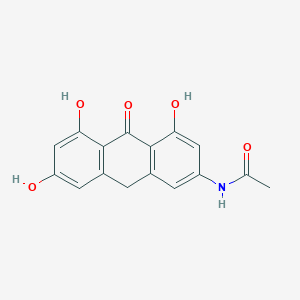
C25H23ClFNO4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C25H23ClFNO4 is a complex organic molecule. This compound is characterized by the presence of 25 carbon atoms, 23 hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and four oxygen atoms . It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H23ClFNO4 involves multiple steps, starting from simpler organic molecules. The preparation methods typically include:
Condensation Reactions: Initial steps often involve condensation reactions where smaller molecules combine to form a larger molecule.
Hydrogenation: This step involves the addition of hydrogen to the molecule, often using a catalyst such as palladium or platinum.
Acetylation: The final steps may include acetylation, where an acetyl group is introduced into the molecule.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Batch Processing: Large quantities of reactants are processed in batches to control reaction conditions more precisely.
Continuous Flow Processing: This method allows for continuous production, improving efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
C25H23ClFNO4: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
C25H23ClFNO4: is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of C25H23ClFNO4 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can affect various biochemical pathways, leading to changes in cellular activities .
Comparison with Similar Compounds
C25H23ClFNO4: can be compared with other similar compounds based on its structure and chemical properties. Similar compounds include:
C24H22ClFNO4: This compound has one less carbon atom but similar functional groups.
C25H23ClFNO3: This compound has one less oxygen atom but similar overall structure
The uniqueness of This compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C25H23ClFNO4 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
8-[[2-(4-fluorophenyl)ethylamino]methyl]-7-hydroxy-4-(4-methoxyphenyl)chromen-2-one;hydrochloride |
InChI |
InChI=1S/C25H22FNO4.ClH/c1-30-19-8-4-17(5-9-19)21-14-24(29)31-25-20(21)10-11-23(28)22(25)15-27-13-12-16-2-6-18(26)7-3-16;/h2-11,14,27-28H,12-13,15H2,1H3;1H |
InChI Key |
QKQWDAXAUMIILF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3CNCCC4=CC=C(C=C4)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
![N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B12619942.png)
![N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12619944.png)


![1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12619973.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B12619975.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12619986.png)
![(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12619989.png)
![N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12619992.png)
![2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide](/img/structure/B12619998.png)
![N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620011.png)

